6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno ring fused to a pyrimidine ring, with a bromine atom at the 6th position and a methyl group at the 2nd position. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide or ethanol, and catalysts like palladium for coupling reactions . Reaction conditions typically involve heating and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs, particularly as potential antitubercular agents.
Biological Research: The compound has been studied for its activity against Mycobacterium tuberculosis and other pathogens.
Chemical Biology: It serves as a useful building block for synthesizing more complex molecules for biological studies.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully elucidated, but it is believed to interact with specific molecular targets in pathogens. For instance, it may inhibit key enzymes or interfere with nucleic acid synthesis, leading to the inhibition of microbial growth . Further studies are needed to fully understand the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H5BrN2OS |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-9-4-2-5(8)12-6(4)7(11)10-3/h2H,1H3,(H,9,10,11) |
InChI Key |
YAXCUHFDWSBQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC(=C2)Br |
Origin of Product |
United States |
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